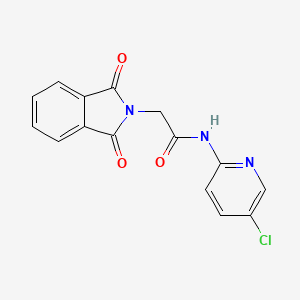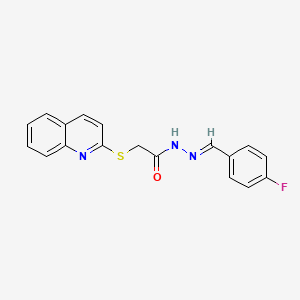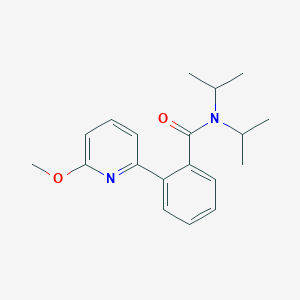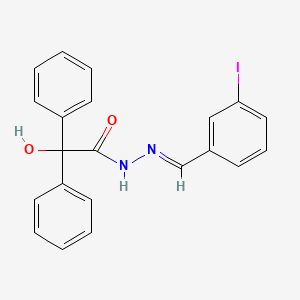
4-methylphenyl (4-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "4-methylphenyl (4-bromophenoxy)acetate" often involves complex reactions that yield various isomeric products. For instance, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate resulted in three isomeric products, highlighting the nuanced control required in synthetic procedures to obtain specific target compounds (Lee, Ryu, & Lee, 2017). Additionally, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, showcases the stepwise approach often needed, starting from basic building blocks to achieve the desired molecular framework (Altowyan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals significant insights into their geometrical configuration, bonding, and potential interactions. For example, spectroscopic and X-ray diffraction techniques have been applied to characterize compounds like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, providing detailed information on intermolecular contacts and the molecular geometry optimized using density functional theory (DFT) (Demircioğlu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving brominated phenolic compounds can lead to a wide array of products with diverse biological activities. For instance, the synthesis of 4-phenylbutenone derivatives from natural bromophenols demonstrated the ability to inhibit various enzymes, showcasing the chemical versatility and potential applications of these compounds (Bayrak et al., 2017).
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
The synthesis and crystal structure analysis of related compounds offer insights into their chemical behavior and potential for further chemical modifications. For instance, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, derived from a reaction involving methyl 2-bromoacetate, highlights the compound's structural characteristics and potential application in designing more complex molecules (S. Lee, J. Ryu, & Junseong Lee, 2017).
Marine Biology and Antioxidant Activity
Research on marine red algae, such as Rhodomela confervoides, has led to the isolation of bromophenol derivatives showing potent scavenging activity against radicals, indicating their potential as natural antioxidants for use in food or pharmaceutical fields (Ke-kai Li et al., 2012).
Synthesis of Bromophenol Derivatives
The synthesis of novel bromophenol derivatives and their evaluation, such as for carbonic anhydrase inhibition, showcases the versatility of bromophenols in medicinal chemistry. Compounds synthesized from bromophenol precursors demonstrated significant inhibitory activity against human enzyme isoforms, suggesting their relevance in drug development (Yusuf Akbaba et al., 2013).
Environmental Impact
Studies on polyphenols, including those structurally related to 4-methylphenyl (4-bromophenoxy)acetate, have investigated their phytotoxic effects, which could inform environmental management strategies, particularly regarding agricultural runoff and waste water treatment (R. Capasso et al., 1992).
Anticancer and Antimicrobial Activities
Research into the synthesis of methylated and acetylated derivatives of natural bromophenols has explored their antioxidant and anticancer activities, highlighting the therapeutic potential of these compounds. Such studies provide a foundation for further exploration of bromophenols in oncology and microbiology (Hui Dong et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
(4-methylphenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-11-2-6-14(7-3-11)19-15(17)10-18-13-8-4-12(16)5-9-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXHTIZBTHZAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenyl (4-bromophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)
![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)


![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)
![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)